Faradione

Description

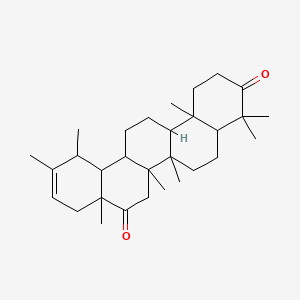

Faradione (hypothetical structure based on nomenclature conventions) is a diketone compound characterized by two ketone groups within its molecular framework. While specific data on this compound is absent in the provided evidence, analogous compounds such as Cepharadione A (CAS 55610-01-0) and Derrisisoflavone B (CAS 246870-75-7) from suggest that dione-containing compounds often exhibit unique electronic and steric properties, making them relevant in medicinal chemistry and materials science.

Properties

CAS No. |

42482-68-8 |

|---|---|

Molecular Formula |

C30H46O2 |

Molecular Weight |

438.7 g/mol |

IUPAC Name |

4,4,6a,6b,8a,11,12,14b-octamethyl-2,4a,5,6,6a,7,9,12,12a,13,14,14a-dodecahydro-1H-picene-3,8-dione |

InChI |

InChI=1S/C30H46O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-22,25H,9-10,12-17H2,1-8H3 |

InChI Key |

JZDSIQGHBJTPKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC(=O)C2(CC=C1C)C)C)C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Faradione involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the following steps:

Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

Intermediate Processing: The intermediate compound undergoes further reactions, often involving catalysts and specific temperature and pressure conditions, to form this compound.

Purification: The final product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification methods are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Faradione undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

Substitution: this compound can participate in substitution reactions where one or more atoms in its structure are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with enhanced electrochemical properties, while reduction may produce compounds with different electronic characteristics.

Scientific Research Applications

Faradione has a wide range of scientific research applications, including:

Chemistry: this compound is used as a precursor in the synthesis of various chemical compounds and materials.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: this compound’s unique properties make it a candidate for drug development and therapeutic applications.

Industry: this compound is used in the development of advanced materials, particularly in the field of energy storage, where it plays a crucial role in the development of sodium-ion batteries.

Mechanism of Action

The mechanism of action of Faradione involves its interaction with specific molecular targets and pathways. In the context of sodium-ion batteries, this compound acts as an active material that facilitates the storage and release of sodium ions during the charge and discharge cycles. The molecular structure of this compound allows it to efficiently intercalate and deintercalate sodium ions, contributing to the overall performance of the battery.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Faradione with structurally related diones and flavonoids, leveraging data from , and 15. Key parameters include molecular weight, functional groups, solubility, and biological activity.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Solubility (10 μM in DMSO) | Notable Properties |

|---|---|---|---|---|---|---|

| This compound (hypothetical) | N/A | CₙHₘO₂ | ~300–350 (estimated) | Diketone, alkyl/aryl substituents | Likely soluble (inferred) | Redox activity, ligand coordination |

| Cepharadione A | 55610-01-0 | Not specified | 305.28 | Diketone, isoquinoline alkaloid | Soluble | Anticancer, anti-inflammatory |

| Derrisisoflavone B | 246870-75-7 | Not specified | 422.47 | Diketone, flavonoid, methoxy | Soluble | Antioxidant, enzyme inhibition |

| 3-O-p-Coumaroyloleanolic acid | 151334-06-4 | Not specified | 602.84 | Triterpenoid, coumaroyl ester | Soluble | Antimicrobial, hepatoprotective |

Key Findings:

Structural Diversity: this compound’s hypothetical diketone core aligns with Cepharadione A and Derrisisoflavone B, but the latter two incorporate additional heterocyclic (isoquinoline) and flavonoid backbones, respectively . Such structural variations influence bioavailability and target specificity.

Functional Activity :

- Cepharadione A and Derrisisoflavone B exhibit marked biological activities (e.g., anticancer, antioxidant) due to their conjugated π-systems and electron-deficient diketone moieties, which facilitate interactions with cellular enzymes .

- highlights that compounds with similar durations of action but differing substituents (e.g., estrogens vs. antiestrogens) show divergent receptor-binding behaviors . By analogy, this compound’s efficacy may depend on substituent-driven cytoplasmic receptor retention.

Analytical Characterization :

- Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for verifying dione structures, as seen in ’s protocols for trifluoroacetamides . This compound would require similar validation, particularly for ketone group positioning.

Research Implications and Limitations

- Gaps in Data : The absence of direct references to this compound in the provided evidence necessitates reliance on structural analogs. Further experimental studies are required to confirm its properties.

- Synthetic Strategies : ’s emphasis on fluorinated compounds suggests that introducing electron-withdrawing groups (e.g., fluorine) to this compound could enhance its stability and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.